Product packaging for Hydroxycitronellal(Cat. No.:CAS No. 107-75-5)

Hydroxycitronellal

Cat. No.: B085589
CAS No.: 107-75-5
M. Wt: 172.26 g/mol
InChI Key: WPFVBOQKRVRMJB-UHFFFAOYSA-N
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Description

Hydrolysis-Based Syntheses from Citronellal (B1669106)

A foundational method for synthesizing hydroxycitronellal involves the hydration of citronellal. atamanchemicals.com This process typically begins with the protection of the aldehyde group to prevent unwanted side reactions. One common approach is the formation of a bisulfite addition compound by reacting citronellal with an alkali metal bisulfite, such as sodium bisulfite. google.com Following the protection of the aldehyde, hydration of the double bond is carried out, often in the presence of sulfuric acid. The final step involves the removal of the bisulfite group to yield this compound. google.com

Another route involves the direct hydration of citronellal in an acidic medium, followed by a reaction with sodium carbonate. scentree.coscentree.coscentree.co The hydration of the carbon-carbon double bond in citronellal results in the formation of the tertiary alcohol, this compound. atamanchemicals.com

Advanced Synthetic Routes Involving Amine Derivatives

To circumvent some of the challenges associated with direct hydration, such as the handling of solid derivatives and potential side reactions, more advanced synthetic routes utilizing amine derivatives have been developed. google.comscribd.com These methods involve the temporary protection of the aldehyde group through the formation of intermediates like enamines or oxazolidines. scentspiracy.comacs.orgacs.org

A sophisticated pathway to this compound involves the reaction of citronellal with a secondary amine to form an enamine. google.com This enamine intermediate effectively protects the aldehyde functionality. The enamine is then treated with an aqueous acid, such as sulfuric acid, which transforms it into an immonium salt. google.com This step is followed by hydration of the double bond. The resulting immonium of this compound is then hydrolyzed to yield the final product. google.com This process can be carried out in the liquid phase and offers good yields. google.com

Research has shown that the reaction of citronellal with various amines can produce imines, enamines, or oxazolidines. scribd.comacs.orgresearchgate.net These adducts are useful for protecting the aldehyde group in strong acid, thereby preventing undesirable cyclization reactions. acs.org The subsequent hydration and hydrolysis of these intermediates lead to the formation of this compound. acs.orgacs.org For instance, N,N-diethylgeranylamine can be isomerized using a chiral organometallic rhodium-BINAP catalyst to produce (+)-citronellal enamine, which is a key step in an industrial synthesis process. researchgate.net

Another effective strategy for protecting the citronellal carbonyl group is through the formation of an oxazolidine (B1195125) derivative. ciac.jl.cnsciengine.com This is achieved by reacting citronellal with diethanolamine (B148213) in the presence of a dehydrating agent. ciac.jl.cnsciengine.com The resulting citronellal-diethanolamine adduct, an oxazolidine, is then hydrated using sulfuric acid and a catalytic promoter. ciac.jl.cnsciengine.com Subsequent hydrolysis of this intermediate yields this compound. ciac.jl.cnsciengine.com This method has demonstrated high yields for both the condensation compound and the final product. ciac.jl.cnsciengine.com A typical industrial route involves the reaction of citronellal with diethanolamine to form the oxazolidine, which is then dissolved in concentrated sulfuric acid to form a sulfate (B86663) ester intermediate, followed by hydrolysis to give this compound. scentspiracy.com

IntermediateReagentsKey TransformationReported Yield of this compound
EnamineCitronellal, Secondary Amine (e.g., Dimethylamine)Formation of immonium salt, hydration, hydrolysisGood yields reported google.com
OxazolidineCitronellal, DiethanolamineHydration with sulfuric acid, hydrolysis87.7% ciac.jl.cnsciengine.com

Catalytic Systems in this compound Synthesis

Acid catalysis is central to many this compound synthesis pathways. Sulfuric acid is commonly employed to facilitate the hydration of the double bond in both direct hydration methods and those involving amine derivatives. scentree.coscentree.coscentree.cogoogle.comciac.jl.cnsciengine.com The concentration of the acid can be a critical parameter, with concentrations between 42% and 60% being used for the transformation of the enamine derivative into the immonium of citronellal. google.com

While effective, traditional acid catalysts like sulfuric and hydrochloric acid can be corrosive. analis.com.my Research has explored the use of other acid catalysts, such as p-toluenesulfonic acid and trifluoroacetic acid, in related acetalization reactions. analis.com.my The use of sulfamic acid as a catalyst has also been noted in the synthesis of this compound derivatives. analis.com.my

CatalystRole in Synthesis
Sulfuric AcidHydration of the double bond scentree.coscentree.coscentree.cogoogle.comciac.jl.cnsciengine.com
p-Toluenesulfonic AcidUsed in related acetalization reactions analis.com.my
Trifluoroacetic AcidUsed in related acetalization reactions analis.com.my
Sulfamic AcidCatalyst in the synthesis of derivatives analis.com.my

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H20O2 B085589 Hydroxycitronellal CAS No. 107-75-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-hydroxy-3,7-dimethyloctanal
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InChI

InChI=1S/C10H20O2/c1-9(6-8-11)5-4-7-10(2,3)12/h8-9,12H,4-7H2,1-3H3
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InChI Key

WPFVBOQKRVRMJB-UHFFFAOYSA-N
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Canonical SMILES

CC(CCCC(C)(C)O)CC=O
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Molecular Formula

C10H20O2
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DSSTOX Substance ID

DTXSID6042232
Record name Hydroxycitronellal
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Molecular Weight

172.26 g/mol
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Physical Description

Liquid, Liquid; [Sigma-Aldrich MSDS], colourless liquid with sweet floral lily-like odour
Record name Octanal, 7-hydroxy-3,7-dimethyl-
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Boiling Point

241.00 °C. @ 760.00 mm Hg
Record name 7-Hydroxy-3,7-dimethyloctanal
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Solubility

slightly, slightly soluble in water; soluble in alcohol, propylene glycol, and oils; insoluble in glycerol, 1 ml in 1 ml 50% alcohol (in ethanol)
Record name 7-Hydroxy-3,7-dimethyloctanal
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Density

0.918-0.923
Record name Hydroxycitronellal
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CAS No.

107-75-5
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Record name HYDROXYCITRONELLAL
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Synthesis and Derivatization Methodologies of Hydroxycitronellal

Semisynthesis Pathways from Precursor Compounds

Catalytic Systems in Hydroxycitronellal Synthesis

Exploration of Alternative Catalysts

The industrial synthesis of this compound is predominantly achieved through the hydration of citronellal (B1669106). scentree.cogoogle.com Traditional methods have often relied on processes that present challenges in terms of selectivity, energy consumption, and environmental impact. Consequently, significant research has been dedicated to discovering and optimizing alternative catalysts that can facilitate this transformation under milder conditions with higher efficiency.

A notable advancement is the development of metal coordination catalysts. One such system involves the use of a bimetallic catalyst prepared from ferric nitrate (B79036) nonahydrate (Fe(NO₃)₃·9H₂O), palladium chloride dihydrate (PdCl₂·2H₂O), and a 9,18-dithiobenzo-20-crown-6 ligand in an ethanol (B145695) solvent. patsnap.com This novel catalyst facilitates the direct hydration of citronellal to this compound, achieving high conversion rates and selectivity while effectively inhibiting side reactions. patsnap.com The use of such Fe-Pd-based catalysts represents a significant step towards cleaner production methods. patsnap.com

Another innovative route involves the temporary protection of the aldehyde group in citronellal. In this process, citronellal reacts with a secondary amine, such as dimethylamine (B145610) or diethanolamine (B148213), to form an enamine or an oxazolidine (B1195125) derivative, respectively. ciac.jl.cngoogle.com This intermediate is then treated in an aqueous acid medium, typically with sulfuric acid, which protonates the derivative to form an immonium cation. google.com This cation undergoes hydration, and subsequent hydrolysis yields this compound. google.com This multi-step approach, conducted entirely in the liquid phase, allows for high yields by preventing undesirable side reactions of the aldehyde group during hydration. ciac.jl.cngoogle.com

For syntheses starting from citronellol, dehydrogenation of the corresponding diol (3,7-dimethyloctane-1,7-diol) is required. scentree.coscentree.co Alternative catalysts for this step include copper-zinc mixtures and various copper-bearing catalysts like copper chromite, copper powder, cuprous oxide, and cupric oxide. scentree.cogoogle.com Research into finding environmentally benign alternatives to heavy-metal catalysts like copper chromite has been undertaken. Studies on related dehydrogenation reactions have explored non-chromite options such as Cu/ZnO/Al₂O₃ and 10% Cu/SiO₂, though issues like metal leaching were observed, indicating a need for further development in this area. gla.ac.uk

Table 1: Alternative Catalysts in this compound Synthesis
Catalyst SystemStarting MaterialReaction TypeKey Findings/AdvantagesReference
Fe-Pd coordination complex with dithiobenzo-crown-ether ligandCitronellalDirect HydrationAchieves high conversion and selectivity under mild conditions; inhibits side reactions. patsnap.com
Secondary Amine (e.g., Diethanolamine) followed by Sulfuric AcidCitronellalProtected HydrationProtects the aldehyde group to prevent side reactions, leading to high yields (e.g., 87.7%). ciac.jl.cngoogle.com
Copper/Zinc3,7-dimethyloctane-1,7-diol (from Citronellol)DehydrogenationOffers a method for high purity and good yield. scentree.coscentree.co

Synthesis of this compound Acetal (B89532) Derivatives

To overcome the inherent limitations of this compound, such as its potential for oxidation and high volatility, it is often converted into more stable acetal derivatives. analis.com.myontosight.aianalis.com.my This structural modification not only enhances chemical stability but also allows for a more controlled release of the fragrance, prolonging its effect. analis.com.myusim.edu.my

Methodological Approaches for Acetal Formation

The formation of this compound acetals is typically achieved by reacting the aldehyde with an alcohol under catalytic conditions. smolecule.com The classical mechanism involves a seven-step process: protonation of the carbonyl, nucleophilic attack by an alcohol molecule to form a hemiacetal, deprotonation, protonation of the hydroxyl group, removal of a water molecule, a second nucleophilic attack by another alcohol molecule, and final deprotonation to yield the stable acetal. analis.com.mysmolecule.com

Conventional methods employ strong acid catalysts such as sulfuric acid, hydrochloric acid, p-toluenesulfonic acid, or sulfamic acid. analis.com.mysmolecule.com However, the corrosive nature of these catalysts and their incompatibility with acid-sensitive functional groups have spurred the investigation of milder and more selective alternatives. analis.com.my

Recent research highlights several innovative catalytic systems:

Solid Acid Catalysts: Mesoporous polymelamine-formaldehyde polymer has been shown to act as an effective catalyst for the chemoselective acetalization of aldehydes. analis.com.my

Photocatalysts: Graphitic-carbon nitride can catalyze acetal formation using light as an energy source under ambient conditions, offering a green chemistry approach. analis.com.my

Supramolecular Catalysts: β-cyclodextrin serves not only as a catalyst but also as a complexing agent. It facilitates the reaction and can form an inclusion complex with the resulting acetal, which can improve water solubility. analis.com.mysmolecule.com

Basic Condition Synthesis: A novel protocol utilizes basic conditions for acetal formation from non-enolizable aldehydes. This method employs a sodium alkoxide along with a corresponding trifluoroacetate (B77799) ester, where the formation of sodium trifluoroacetate drives the reaction. researchgate.net

Pressurized Systems: A patented method describes carrying out the reaction between the aldehyde, an alcohol, and a dehydrating agent within a pressurized environment, which shifts the reaction equilibrium towards the formation of the acetal product. google.com

Table 2: Methodologies for this compound Acetal Formation
Catalyst/MethodConditionsAdvantagesReference
Traditional Acid Catalysts (H₂SO₄, HCl, etc.)AcidicWell-established, effective for simple acetals. analis.com.mysmolecule.com
Graphitic-carbon nitrideAmbient, Light-catalyzedGreen chemistry approach, mild conditions. analis.com.my
β-cyclodextrinAqueous/OrganicActs as catalyst and forms inclusion complexes, enhancing stability/solubility. analis.com.mysmolecule.com
Sodium Alkoxide / Trifluoroacetate EsterBasicAvoids acid-sensitive group incompatibility; complementary to acid catalysis. researchgate.net
Pressurized ReactionPressurized EnvironmentDrives reaction equilibrium to favor product formation. google.com

Structural Modification Strategies for Enhanced Stability

The primary goal of synthesizing acetal derivatives of this compound is to enhance the molecule's stability. ontosight.ai The conversion of the reactive aldehyde group into a less reactive acetal moiety inherently makes the compound less susceptible to oxidation and degradation. ontosight.ai

One effective strategy is the formation of cyclic acetals . By reacting this compound with a polyol, such as 1,2-propylene glycol or glycerol, a five-membered (1,3-dioxolane) or six-membered (1,3-dioxane) ring structure is formed. analis.com.myresearchgate.net These cyclic structures are generally more stable than their acyclic counterparts. For instance, the synthesis of hydroxyl citronellal-1,2-propanediol acetal has been optimized, achieving yields of nearly 90% under specific reaction conditions. researchgate.net

Another strategy involves the formation of inclusion complexes . As mentioned, using β-cyclodextrin as a catalyst results in the this compound acetal being encapsulated within the cyclodextrin's hydrophobic cavity. analis.com.my This complexation physically protects the acetal, further enhancing its stability and controlling its release.

Finally, modifying the structure by using different alcohols allows for tuning the properties of the final acetal. The reaction of this compound with ethanol, for example, produces this compound diethyl acetal, a compound noted for its increased stability and utility in perfumery. ontosight.ai Increasing the molecular weight through acetalization directly contributes to a lower volatility, which is a crucial factor for applications requiring long-lasting fragrance performance. analis.com.my

Pharmacological and Biological Activity Investigations of Hydroxycitronellal

Anxiolytic-Like Effects and Neuropharmacological Mechanisms

Recent studies have investigated the potential of Hydroxycitronellal to alleviate anxiety-like behaviors and the underlying neurological mechanisms.

In Vivo Behavioral Studies in Animal Models

In vivo research using Swiss male mice has demonstrated the anxiolytic-like effects of this compound. researchgate.netnih.gov When subjected to established behavioral tests such as the elevated plus maze (EPM) and the open field test, mice treated with this compound exhibited behaviors indicative of reduced anxiety. researchgate.netnih.gov

Specifically, in the EPM, a test that assesses anxiety by observing the animal's willingness to explore open, unprotected spaces, mice administered this compound showed a significant increase in both the percentage of entries and the time spent in the open arms of the maze. researchgate.netnih.gov In the open field test, which evaluates exploratory behavior and anxiety in a novel environment, treated mice displayed increased locomotion, particularly in the central quadrants, a behavior associated with decreased anxiety levels. nih.gov Notably, these behavioral changes were observed without any significant impairment of motor coordination, as confirmed by the rota-rod test, suggesting that the anxiolytic-like effects are not due to sedation or muscle relaxation. researchgate.netnih.govscielo.br

Table 1: Effects of this compound on Animal Behavior in Anxiety Models

Behavioral Test Parameter Measured Observed Effect of this compound Reference
Elevated Plus Maze (EPM) Percentage of entries into open arms Significant increase (34.8% to 38.6%) researchgate.netnih.gov
Elevated Plus Maze (EPM) Time spent in open arms Significant increase (49.9% to 57.0%) researchgate.netnih.gov
Open Field Test Number of crossings/ambulation Significant increase researchgate.netnih.gov
Rota-Rod Test Motor coordination No significant impairment researchgate.netnih.govscielo.br

In Silico Modeling of Molecular Interactions

To elucidate the molecular mechanisms underlying its anxiolytic-like activity, in silico modeling studies have been conducted. researchgate.netresearchgate.net These computational analyses have focused on the interaction between this compound and the GABAA receptor, a key player in the regulation of anxiety. researchgate.netresearchgate.net

Molecular docking simulations have shown that this compound can bind to the GABAA receptor. researchgate.netufpb.br Further molecular dynamics simulations have indicated that the complex formed between the GABAA receptor and this compound is stable. researchgate.net These in silico findings support the hypothesis that this compound exerts its effects through direct interaction with this receptor. researchgate.net

Modulation of the GABAergic System and GABAA Receptors

The GABAergic system, with GABA as the primary inhibitory neurotransmitter in the central nervous system, is a critical target for anxiolytic drugs. semanticscholar.orgtandfonline.com The results from both in vivo and in silico studies strongly suggest that the anxiolytic-like effects of this compound are mediated through the modulation of the GABAergic system, specifically by interacting with GABAA receptors. researchgate.netnih.govnih.gov

The potentiation of GABAergic transmission by molecules that bind to GABAA receptors leads to a decrease in neuronal excitability, resulting in a calming or anxiolytic effect. researchgate.netresearchgate.net The observed behavioral effects of this compound in animal models, coupled with the computational evidence of its stable binding to the GABAA receptor, points to a mechanism of action that involves enhancing GABAergic inhibition. researchgate.netnih.govresearchgate.net This modulation of the GABAergic system is a well-established mechanism for many anxiolytic compounds. semanticscholar.org

Insecticidal and Repellent Activities

In addition to its effects on the mammalian nervous system, this compound has been investigated for its potential as an insect control agent. datainsightsmarket.com

Efficacy of this compound and its Derivatives as Repellents

This compound has been identified as an effective insect repellent. wikipedia.orgmedicaljournals.se Its utility as a repellent has led to the development of various derivatives to enhance its properties. analis.com.my While citronellal (B1669106), a precursor to this compound, has repellent properties, its high volatility limits its duration of action. analis.com.myusim.edu.my To address this, derivatives such as this compound acetals have been synthesized. analis.com.myusim.edu.my These modifications aim to reduce the evaporation rate, thereby prolonging the protective time against insects like mosquitoes. analis.com.myusim.edu.my

One such derivative, this compound 1,2-propanediol acetal (B89532), has shown promising repellent activity against several mosquito species, including Aedes albopictus, Anopheles sinensis, and Culex pipiens pallens. patsnap.comgoogle.com In fact, it has been suggested as a potential substitute for DEET in repelling Culex pipiens. google.com

Table 2: Repellent Efficacy of a this compound Derivative

Derivative Target Insect Efficacy Reference
15% this compound 1,2-propanediol acetal Aedes albopictus Effective repellent patsnap.com
This compound 1,2-propanediol acetal Anopheles sinensis Good repellent activity google.com
This compound 1,2-propanediol acetal Culex pipiens pallens Higher repellent activity, potential DEET substitute google.com

Proposed Mechanisms of Neurotoxic Action in Insects

The insecticidal and repellent properties of many chemical compounds, including those related to this compound, are often due to their neurotoxic effects on insects. nih.govresearchgate.net While the specific neurotoxic mechanisms of this compound are not as extensively detailed as some other insecticides, the known actions of similar compounds provide a basis for proposed mechanisms.

Many insecticides function by disrupting the normal activity of the insect's nervous system. nih.gov For instance, some repellents are thought to work by interfering with key enzymes involved in synaptic transmission, such as acetylcholinesterase. analis.com.my Other proposed mechanisms for related compounds involve the disruption of ion channels, which are crucial for nerve impulse transmission. analis.com.my It is plausible that this compound and its derivatives exert their insecticidal and repellent effects through similar neurotoxic pathways, ultimately leading to the disruption of normal insect behavior and physiology.

Influence on Pro-angiogenic Pathways

Angiogenesis is the physiological process involving the growth of new blood vessels from pre-existing ones and is regulated by a balance of pro- and anti-angiogenic factors. openaccessjournals.comnumberanalytics.com A key player in this process is the Vascular Endothelial Growth Factor (VEGF), which stimulates endothelial cells to proliferate, migrate, and form tubular structures. eurekalert.orgfrontiersin.org The binding of VEGF to its receptors, particularly VEGFR-2, triggers a cascade of intracellular signaling pathways, including the PLCγ-PKC-MAPK and PI3K-Akt pathways, which are crucial for endothelial cell growth and survival. nih.govgenome.jp

Some studies have suggested that certain chemical compounds can influence these pathways. For instance, N,N-diethyl-meta-toluamide (DEET) has been shown to have pro-angiogenic effects by stimulating endothelial cells, which could potentially promote tumor growth. researchgate.netanalis.com.myresearchgate.net Research on the human microvascular endothelial cell line (HMEC-1) has been utilized to investigate the effects of various substances on angiogenesis-related signaling. science.gov While the direct influence of this compound on specific pro-angiogenic pathways like VEGF signaling is not extensively detailed in the available research, the study of such pathways provides a framework for understanding how exogenous compounds might impact blood vessel formation.

Antimicrobial Efficacy and Mechanisms of Action

This compound has demonstrated notable antimicrobial properties, which have been explored through both computational and laboratory-based studies.

In silico studies, which utilize computational models to predict biological activity, have been employed to evaluate the antimicrobial potential of this compound. impactfactor.orgijtpr.com These assessments can help in understanding the possible interactions between a compound and microbial targets. researchgate.net For instance, molecular docking simulations are used to predict the binding affinity and interaction patterns of a compound with specific microbial enzymes or proteins, such as those involved in cell wall synthesis (penicillin-binding proteins), DNA replication (DNA gyrase and topoisomerase), or oxidative stress response (superoxide dismutase). researchgate.netmdpi.comnih.gov

One study predicted the probability of this compound having antifungal activity to be 42.4%. researchgate.net Another in silico analysis suggested that this compound has a good theoretical oral bioavailability and low toxicity. impactfactor.orgresearchgate.net These computational approaches provide a preliminary understanding of the compound's antimicrobial profile and guide further experimental validation.

Laboratory studies have confirmed the bactericidal activity of this compound against various bacterial strains. impactfactor.orgresearchgate.net The effectiveness of an antimicrobial agent is often quantified by its Minimum Inhibitory Concentration (MIC), the lowest concentration that prevents visible growth of a microorganism, and its Minimum Bactericidal Concentration (MBC), the lowest concentration that results in microbial death. impactfactor.orgresearchgate.net

This compound has shown efficacy against Gram-positive bacteria, including strains of Staphylococcus aureus and Staphylococcus epidermidis. impactfactor.orgresearchgate.net It has also demonstrated activity against the Gram-negative bacterium Escherichia coli. impactfactor.org The outer membrane of Gram-negative bacteria can act as a barrier, restricting the entry of certain antimicrobial compounds. mdpi.comfrontiersin.org

A study determined the MIC and MBC values of 7-Hydroxycitronellal against several bacterial strains. For S. aureus (ATCC 6538), both the MIC and MBC were found to be 64 µg/mL. impactfactor.orgijtpr.comresearchgate.net For other strains, including S. epidermidis and other S. aureus isolates, the MIC was 512 µg/mL and the MBC was 1024 µg/mL. impactfactor.orgijtpr.comresearchgate.net For E. coli (ATCC 8859), the MIC and MBC were also 512 µg/mL and 1024 µg/mL, respectively. impactfactor.org These findings indicate that this compound is bactericidal against these tested strains. impactfactor.orgijtpr.comresearchgate.net

Bactericidal Effects of 7-Hydroxycitronellal

Microbial StrainMIC (µg/mL)MBC (µg/mL)Reference
Staphylococcus aureus (ATCC 6538)6464 impactfactor.orgijtpr.comresearchgate.net
Staphylococcus epidermidis (LPM 35)5121024 impactfactor.orgijtpr.comresearchgate.net
Staphylococcus aureus (LPM 45)5121024 impactfactor.orgijtpr.comresearchgate.net
Staphylococcus aureus (LPM 55)5121024 impactfactor.orgijtpr.comresearchgate.net
Escherichia coli (ATCC 8859)5121024 impactfactor.org

Bactericidal Effects on Specific Microbial Strains

Other Biological Activities and Pharmacological Potential

Beyond its antimicrobial properties, this compound has been investigated for other biological activities, indicating a broader pharmacological potential. It is recognized as a monoterpene found in the essential oils of various aromatic plants. nih.gov

Studies have explored its potential anxiolytic-like effects. Research suggests that this compound may interact with the GABAergic system, specifically GABA-A receptors, which is a common mechanism for anxiolytic drugs. nih.govresearchgate.net In vivo studies using animal models have shown that this compound can induce anxiolytic-like behaviors. nih.govresearchgate.net

Furthermore, this compound is known to have immunomodulatory effects and is classified as a standardized chemical allergen that can induce cell-mediated immunity and increase histamine (B1213489) release. nih.govdrugbank.com It has also been noted for its potential antioxidant and anti-inflammatory actions, which are common properties among essential oil components. researchgate.netinci.guide

Toxicological Assessment and Safety Research of Hydroxycitronellal

Dermal Sensitization and Allergic Contact Dermatitis

Allergic contact dermatitis (ACD) is an inflammatory skin reaction that occurs following skin contact with a substance to which an individual has been previously sensitized. Hydroxycitronellal is recognized as a skin sensitizer (B1316253) in both animal and human studies. heraproject.comecetoc.org The process of skin sensitization involves two distinct phases: an initial induction phase where the allergy is acquired, and a subsequent elicitation phase where dermal symptoms manifest upon re-exposure to the allergen. heraproject.com

The development of skin sensitization to chemical allergens like this compound involves a complex series of immunological events.

For a small molecule like this compound to be recognized by the immune system, it must first bind to larger carrier molecules, typically proteins in the skin, through a process known as haptenation. This covalent binding forms a hapten-protein conjugate, which is then immunogenic. nih.govinterchim.fr

Research has shown that this compound can react with the thiol group of glutathione (B108866), a peptide, to form adducts. ebi.ac.ukresearchgate.net The rate of this adduct formation can be influenced by the chemical environment. For instance, the reaction rate of glutathione addition to the aldehyde group of this compound was found to be approximately three times higher in a microemulsion compared to a standard semi-organic mixture. ebi.ac.ukresearchgate.net This formation of covalent adducts with skin proteins or peptides is a crucial initial step in the skin sensitization process. researchgate.net The process of creating these adducts can be complex, sometimes involving the formation of a citronellal-bisulfite adduct to protect the aldehyde group during chemical synthesis. google.comgoogleapis.com

The physiological effect of this compound as a standardized chemical allergen is characterized by increased histamine (B1213489) release and the activation of cell-mediated immunity. nih.govvulcanchem.comdrugbank.com

Once the hapten-protein conjugate is formed, it is processed by antigen-presenting cells (APCs), such as Langerhans cells in the epidermis. sigmaaldrich.com These APCs then present the antigenic complex to T-lymphocytes. nih.gov This triggers a cell-mediated immune response, which is the primary mechanism behind allergic contact dermatitis. wikipedia.orgnih.gov This type of immunity is directed at microbes that survive in phagocytes and those that infect non-phagocytic cells, and it is also involved in defending against fungi, protozoa, cancers, and intracellular bacteria. wikipedia.org The response involves the activation of phagocytes, antigen-specific cytotoxic T-lymphocytes, and the release of various cytokines. wikipedia.org While symptoms of immunological contact urticaria are often due to histamine release, the broader allergic reaction to fragrances like this compound can involve both immunological and non-immunological mechanisms. nih.gov

To assess the sensitization potential of substances like this compound, various predictive testing methods have been developed and utilized in both human and animal models.

The Human Maximization Test (HMT) is a method used to evaluate the allergenic potency of a substance in humans. researcher.life Numerous HMTs have been conducted on this compound. ebi.ac.uknih.gov In a series of fifteen HMTs, induction concentrations ranging from 5% to 12% were used. ebi.ac.uknih.gov No sensitization was observed at a 5% induction concentration in two separate panels. ebi.ac.uknih.gov However, at a 10% concentration, one test showed sensitization in 2 out of 25 participants, while another test showed no sensitization. ebi.ac.uknih.gov Induction at 12% resulted in sensitization in 8 out of 11 tests, indicating a clear dose-response relationship. ebi.ac.uknih.gov

The Human Repeat-Insult Patch Test (HRIPT) is another methodology used to confirm the absence of skin sensitization under exaggerated exposure conditions. nih.gov In one modified HRIPT, two positive reactions to challenge were observed among 197 panelists at concentrations of 5% and 7.5%. nih.gov When 100 of the non-reacting individuals were re-exposed, allergic sensitization reactions occurred during the induction phase at concentrations as low as 2.5%. nih.gov It has been noted that non-induction levels in HRIPTs can depend on the vehicle used, with water being a relevant vehicle for many exposure scenarios. heraproject.com

Table 1: Human Maximization Test (HMT) Results for this compound

Induction Concentration Number of Tests Outcome
5% 2 No sensitization observed. ebi.ac.uknih.gov
10% 2 Sensitization in 2/25 panelists in one test; none in the other. ebi.ac.uknih.gov

The Guinea Pig Maximization Test (GPMT) is an animal model used to predict the potential of a substance to cause skin sensitization. ecetoc.org this compound has consistently tested positive in the GPMT, demonstrating its capacity to induce cell-mediated contact allergy. heraproject.comecetoc.org

In one GPMT study following the Magnusson-Kligman protocol, positive results were obtained, confirming this compound's potential as a sensitizer. heraproject.com The study used an intradermal induction of 0.5% and a topical induction of 100%, with a topical challenge of 50%, resulting in 6 out of 10 animals sensitized. heraproject.com Another test with a 5% intradermal and 20% topical induction, followed by a 20% topical challenge, sensitized 14 out of 50 guinea pigs. heraproject.com Research has also explored multi-dose-response induction protocols for the GPMT to better rank contact allergens for risk assessment. nih.gov In such a study, the estimated concentration of this compound that would sensitize 50% of the animals (EC50) was calculated to be 0.068%. gu.se

Table 2: Guinea Pig Maximization Test (GPMT) Findings for this compound

Induction Conditions Challenge Conditions Results Reference
0.5% intradermal, 100% topical 50% topical 6/10 sensitized heraproject.com

Table 3: Chemical Compounds Mentioned

Compound Name
This compound
Citronellal (B1669106)
Glutathione

Predictive Testing Methodologies for Sensitization Potential

In Chemico Reactivity Assays with Peptides

In chemico assays are utilized to assess the potential of a substance to initiate a sensitization reaction by reacting with skin proteins. The Direct Peptide Reactivity Assay (DPRA) is a key method in this area, measuring the reactivity of a chemical with synthetic peptides containing cysteine or lysine. ceon.rs

This compound has been evaluated using the DPRA and other similar in chemico methods. In one study, this compound was found to be positive in the DPRA method but negative in the high-throughput with dansyl cysteamine (B1669678) (HTS-DCYA) method. ceon.rsnih.govresearchgate.net This discrepancy suggests that the mechanism of reactivity may differ between the assays. nih.gov The reactivity of this compound in these assays can also be influenced by its chemical stability, as degradation over time has been shown to decrease its reactivity in some test systems. nih.gov

The kinetic Direct Peptide Reactivity Assay (kDPRA), a modification of the standard DPRA, has also been used to evaluate this compound. altex.org The kDPRA provides data on the rate of peptide depletion, offering further insights into the sensitization potential. altex.org

Table 1: Reactivity of this compound in In Chemico Assays

Assay Result Reference
Direct Peptide Reactivity Assay (DPRA) Positive ceon.rsnih.govresearchgate.net
High-Throughput with Dansyl Cysteamine (HTS-DCYA) Negative ceon.rsnih.govresearchgate.net
Kinetic Direct Peptide Reactivity Assay (kDPRA) Data available altex.org
In Vitro Cell-Based Assays (e.g., Human Cell Line Activation Test)

In vitro cell-based assays provide the next tier of evidence for skin sensitization potential by examining cellular responses. The Human Cell Line Activation Test (h-CLAT) is a prominent assay that measures the expression of cell surface markers, such as CD86 and CD54, on a human monocytic leukemia cell line (THP-1) as indicators of dendritic cell activation, a key event in skin sensitization. jst.go.jpeurofins.de

This compound has consistently shown positive results in the h-CLAT across multiple studies and laboratories. jst.go.jpnih.gov It has been demonstrated to induce the expression of both CD86 and CD54 markers. jst.go.jp In fact, due to its reliable performance, this compound has been investigated and deemed a suitable positive control for the h-CLAT, offering an alternative to the more acutely toxic 2,4-dinitrochlorobenzene (DNCB). jst.go.jpnih.gov

The predictive performance of the h-CLAT has been shown to be high, particularly for chemicals with a log Kow (octanol-water partition coefficient) below 3.5. nih.gov Studies have demonstrated that the h-CLAT can successfully identify skin sensitizers with high sensitivity and accuracy within its applicability domain. nih.gov

Table 2: this compound in the Human Cell Line Activation Test (h-CLAT)

Finding Details Reference
h-CLAT Result Consistently positive jst.go.jpnih.gov
Marker Upregulation Induces both CD86 and CD54 expression jst.go.jp
Suitability as a Positive Control Considered a suitable positive control alternative to DNCB jst.go.jpnih.gov

Influence of Chemical Instability and Oxidation Products on Sensitization

This compound is known to be chemically unstable, particularly when exposed to air and light, which can lead to oxidation. nih.govicm.edu.plbibliotekanauki.plresearchgate.net This instability and the resulting degradation products can impact its sensitizing potential. nih.gov

A systematic investigation involving forced photodegradation showed that while this compound itself is reactive, its reactivity actually decreased after three months of degradation under the study conditions. nih.gov This is in contrast to other fragrance ingredients that became more reactive upon degradation. nih.gov The formation of oxidation products is a critical factor, as these new chemical species can themselves be sensitizers. europa.eu The instability of this compound is also a practical consideration in toxicological testing, as the reduction in response in assays like the h-CLAT has been observed over time with repeated use of the same stock solution. researchgate.net

Irritation Potential

Assessment of Skin and Eye Irritancy

Studies have consistently shown that this compound has a low to moderate potential for skin and eye irritation. heraproject.comheraproject.com Safety data sheets and risk assessments classify it as causing serious eye irritation. ppsheth.comprodasynth.comspectrumchemical.comperfumersupplyhouse.com While some sources state it is not irritating to the skin, others classify it as a skin irritant. ppsheth.comprodasynth.comperfumersupplyhouse.com It is generally considered a weak skin sensitizer. skinethix.com Human studies have noted that irritation can be a factor, particularly at higher concentrations. skinethix.com

Table 3: Summary of Skin and Eye Irritation Potential of this compound

Endpoint Finding Reference
Skin Irritation Low to moderate potential; some sources classify as an irritant. heraproject.comheraproject.comperfumersupplyhouse.com
Eye Irritation Causes serious eye irritation. ppsheth.comprodasynth.comspectrumchemical.comperfumersupplyhouse.com

Acute and Multi-Irritation Skin Testing

Studies on undiluted this compound indicate that it is not classified as a skin irritant to humans or animals under official classification criteria. heraproject.com However, there is evidence that high concentrations, particularly under occlusive conditions, may lead to signs of skin irritation. heraproject.com It is generally considered a mild to moderate skin irritant in animal tests and has been associated with mild, transient irritation in humans. heraproject.comindustrialchemicals.gov.au Some safety data sheets report that it causes skin irritation, which may manifest as redness, pain, dermatitis, or a rash. perfumersupplyhouse.com

This compound is also a recognized skin sensitizer, meaning it can cause an allergic skin reaction upon repeated contact in susceptible individuals. heraproject.comperfumersupplyhouse.comnih.gov This is a distinct mechanism from irritation.

**4.3. Systemic Toxicity and Genotoxicity Evaluations

This compound exhibits a low order of acute toxicity when administered via oral or dermal routes. heraproject.comheraproject.com Studies have found it to be virtually nontoxic after a single ingestion or a single skin application. ppsheth.com The lethal dose (LD50) values from various studies are summarized in the table below.

Table 1: Acute Toxicity of this compound

Test Route Species LD50 Value Reference(s)
Oral Rat > 6400 mg/kg ppsheth.com
Oral Rat > 5000 mg/kg perfumersupplyhouse.comregulations.gov
Dermal Rabbit > 2000 mg/kg perfumersupplyhouse.comppsheth.com
Dermal Rabbit > 5000 mg/kg industrialchemicals.gov.au

Long-term studies have been conducted to assess the systemic toxicity of this compound. In a two-year feeding study, rats tolerated levels up to 400 mg/kg/day, although the study design does not meet modern testing standards. heraproject.comheraproject.com

This compound has been evaluated for its potential to cause genetic mutations and has been found to be negative in both bacterial and mammalian genotoxicity screens. heraproject.comheraproject.com

Key findings from genotoxicity studies include:

Bacterial Reverse Mutation Test (Ames Test): In studies using multiple strains of Salmonella typhimurium (TA 98, 100, 1535, 1537 & 1538), with and without metabolic activation, this compound did not induce mutations. heraproject.com

In Vivo Studies: A Basc study in Drosophila melanogaster fed with this compound was negative for sex-linked recessive lethal mutations. heraproject.com

Mammalian Micronucleus Test: A micronucleus test in mice following intraperitoneal injection did not show a statistically significant increase in micronucleated polychromatic erythrocytes compared to the control group. heraproject.com

Based on this data, this compound is not considered to be genotoxic. heraproject.com

The potential for this compound to cause cancer has been assessed in long-term animal studies. In a limited 24-month feeding study in rats, no evidence of tumor formation was identified. heraproject.comheraproject.com Additionally, in silico (computer-based) analyses have predicted an absence of tumorigenic effects for this compound. researchgate.netijtpr.com

Computational toxicology models have been used to predict the potential hazards of this compound. An in silico analysis using Osiris software predicted an absence of mutagenic, tumorigenic, or reproductive system effects, and suggested a low theoretical oral toxicity. researchgate.netijtpr.com Another in silico tool, Derek Nexus®, returned a "plausible" prediction for the skin sensitization potential of this compound. researchgate.net The use of such computational methods, including (Quantitative) Structure-Activity Relationship ([Q]SAR) models and the Threshold of Toxicological Concern (TTC), is increasingly accepted in regulatory toxicology as an alternative to animal testing for certain endpoints. nih.govnelsonlabs.comexponent.com

Metabolism, Toxicokinetics, and Biomonitoring of Hydroxycitronellal

Metabolic Pathways and Metabolite Identification

Once introduced into the body, Hydroxycitronellal undergoes several metabolic transformations. The primary routes of metabolism involve reduction and oxidation, leading to the formation of specific metabolites that can be identified and measured.

One of the key metabolic pathways for this compound is its reduction to the corresponding alcohol, 7-hydroxycitronellol. nih.govatamanchemicals.comdrugbank.com This biotransformation has been identified in various studies, including those conducted on rabbits. nih.govatamanchemicals.comdrugbank.com In these studies, after oral administration of this compound, 7-hydroxycitronellol was detected as one of the primary metabolites in urine. publisso.deheraproject.com However, in human studies, 7-hydroxycitronellol was only quantifiable in a small number of urine samples, suggesting it may be a less prominent metabolite in humans compared to other species or that it undergoes further metabolism. publisso.deresearchgate.net

The most significant metabolic pathway for this compound is its oxidation to 7-hydroxycitronellylic acid. nih.govatamanchemicals.comdrugbank.com This carboxylic acid derivative is consistently identified as the major metabolite in both animal and human studies. nih.govatamanchemicals.comdrugbank.compublisso.de Research has shown that a substantial portion of administered this compound is excreted as 7-hydroxycitronellylic acid. For instance, studies in rabbits demonstrated this conversion, and subsequent human studies have confirmed that 7-hydroxycitronellylic acid is the most abundant metabolite found in urine after both oral and dermal exposure to this compound. nih.govatamanchemicals.comdrugbank.compublisso.deresearchgate.netnih.gov On average, approximately 50% of a given dose of this compound is excreted as 7-hydroxycitronellylic acid. nih.govatamanchemicals.comdrugbank.com This makes 7-hydroxycitronellylic acid a reliable biomarker for assessing exposure to this compound. publisso.deresearchgate.net

To better understand the metabolic processes at a cellular level, in vitro studies using biological matrices like liver microsomes and hepatocytes are employed. These systems allow for the investigation of metabolic pathways in a controlled environment. For this compound, in vitro studies with rat liver preparations have been conducted to elucidate its metabolic fate. europa.euresearchgate.net Studies on other compounds have shown that liver microsomes and hepatocytes are effective models for examining the metabolism of substances, revealing species-specific differences and identifying the enzymes involved, such as cytochrome P450 isoforms. researchgate.netmdpi.comnih.gov While specific data on this compound metabolism in human liver microsomes and hepatocytes is not extensively detailed in the provided search results, the principles of using these in vitro systems are well-established for predicting in vivo metabolism. europa.eunih.gov

The metabolism of this compound can vary between different species. Early studies identified the primary metabolites, 7-hydroxycitronellol and 7-hydroxycitronellylic acid, in rabbits. nih.govatamanchemicals.comdrugbank.comheraproject.comeuropa.eu In these rabbit studies, both metabolites were readily detected. heraproject.com However, in human studies, while 7-hydroxycitronellylic acid is the major metabolite, 7-hydroxycitronellol is found in much lower, often unquantifiable, concentrations. publisso.deresearchgate.net This highlights a species-specific difference in the metabolic handling of this compound, with humans appearing to favor the oxidative pathway more significantly than the reductive pathway compared to rabbits.

In Vitro Metabolism in Biological Matrices (Liver Microsomes, Hepatocytes)

Toxicokinetics and Excretion Profiles

Toxicokinetics describes the absorption, distribution, metabolism, and excretion (ADME) of a substance. Understanding these processes is essential for evaluating the systemic exposure and potential for accumulation of a compound.

This compound can enter the body through both dermal and oral routes.

Dermal Absorption: Studies have shown that this compound can be absorbed through the skin. In vitro tests using rat skin indicated that approximately 50% of the applied dose was absorbed. publisso.de Human studies have confirmed dermal absorption, although it is considered to be limited. researchgate.netnih.gov Following dermal application, the peak excretion of the major metabolite, 7-hydroxycitronellylic acid, occurs at around 10 hours. researchgate.netnih.gov The concentrations of this metabolite are significantly lower after dermal exposure compared to oral administration, reflecting the limited absorption through the skin. researchgate.netnih.gov After 24 hours, about 9% of the dermally applied dose is excreted as 7-hydroxycitronellylic acid. researchgate.net

Oral Absorption: Oral absorption of this compound is more efficient than dermal absorption. researchgate.net Following oral administration in humans, the peak excretion of 7-hydroxycitronellylic acid occurs much earlier, between 3 and 5 hours. researchgate.netnih.gov A significantly higher percentage of the orally administered dose is excreted as the major metabolite, with approximately 50% of the dose being eliminated as 7-hydroxycitronellylic acid within 24 hours. researchgate.net

Table 1: Metabolic Pathways of this compound

Metabolic Pathway Metabolite Significance Species Observed
Reductive Metabolism 7-Hydroxycitronellol Minor metabolite in humans Rabbits, Humans
Oxidative Metabolism 7-Hydroxycitronellylic Acid Major metabolite Rabbits, Humans

Table 2: Toxicokinetic Parameters of this compound in Humans

Parameter Oral Administration Dermal Administration
Peak Excretion of 7-HCA 3 - 5 hours ~10 hours
Excretion of 7-HCA (24h) ~50% of dose ~9% of dose
Metabolite Concentration Higher Lower

Urinary Excretion Kinetics of Metabolites

Following administration, this compound is metabolized in the human body and its metabolites are subsequently excreted in the urine. nih.govresearchgate.net The primary pathways of metabolism involve oxidation to a carboxylic acid and reduction to an alcohol. nih.govdrugbank.comechemi.com Studies have identified two main metabolites in urine: 7-hydroxycitronellylic acid (7-HCA) and 7-hydroxycitronellol (7-HCO). nih.govresearchgate.netresearchgate.net However, 7-HCA is considered the major and most suitable biomarker for exposure assessment due to its significantly higher concentrations in urine compared to 7-HCO, which is often found in amounts that are a thousand times lower or even below the limit of detection. researchgate.netnih.govwho.int

The excretion kinetics of 7-HCA differ depending on the route of exposure. nih.govresearchgate.net After oral administration, the peak excretion of 7-HCA occurs relatively quickly, between 3 and 5 hours. nih.govresearchgate.net In contrast, dermal application leads to a delayed peak excretion at approximately 10 hours, which is attributed to limited skin absorption. nih.govresearchgate.net

The total amount of the administered dose of this compound excreted as 7-HCA within 24 hours also varies significantly with the exposure route. Following oral intake, approximately 50% of the dose is excreted as 7-HCA. nih.govresearchgate.net After dermal application, this value is substantially lower, at around 9%. nih.govresearchgate.net In human studies, over 94% of the total excreted 7-HCA was eliminated within the first 24 hours, with excretion being almost complete within 48 hours. who.int The metabolite 7-HCA is present in urine in both its unconjugated form and as a conjugate, likely with glucuronic acid. who.int The proportion of unconjugated 7-HCA to the total amount of 7-HCA excreted can vary considerably among individuals, with an average of 42.1% and a range of 11–69%. who.int

Half-Life Determination of this compound and Metabolites

The elimination half-life is a key toxicokinetic parameter that describes the time it takes for the concentration of a substance in the body to be reduced by half. For this compound's primary urinary metabolite, 7-HCA, the elimination half-life has been determined to be approximately 3.3 hours. nih.govdrugbank.comechemi.comwho.int This relatively short half-life indicates that this compound is metabolized and cleared from the body in a moderately rapid manner. nih.gov

Biomonitoring Methodologies for Exposure Assessment

Development and Validation of UPLC-MS/MS Methods for Metabolites

To accurately quantify exposure to this compound in the general population, robust and sensitive analytical methods are essential. nih.govresearchgate.net Ultra-performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) has emerged as the preferred technique for the determination of this compound metabolites in human urine. researchgate.netnih.govresearchgate.net These methods have been specifically developed and validated for the major metabolite, 7-HCA. nih.govresearchgate.net

The validation process for these UPLC-MS/MS methods ensures their reliability, accuracy, and sensitivity for human biomonitoring purposes. nih.govresearchgate.net A typical method involves several key steps. nih.govresearchgate.netpublisso.de Initially, urine samples are treated with an enzyme mixture containing β-glucuronidase and arylsulfatase to cleave any conjugated forms of the metabolite, ensuring the measurement of total 7-HCA. nih.govresearchgate.netpublisso.de A stable isotope-labeled version of 7-HCA is often used as an internal standard to improve the accuracy of quantification. nih.govresearchgate.net

Following enzymatic hydrolysis, a sample cleanup step, such as liquid-liquid extraction with a solvent like dichloromethane (B109758), is performed to remove interfering substances from the urine matrix. nih.govresearchgate.netpublisso.de The extracted and purified sample is then analyzed by UPLC-MS/MS. nih.govresearchgate.netpublisso.de Calibration is typically achieved by creating a linear regression between the ratio of the analyte to the internal standard and the known concentrations of 7-HCA standards. nih.govresearchgate.net These validated methods have proven to be robust and sensitive enough for assessing background exposure levels in the general population. nih.govresearchgate.net

Identification and Quantification of Exposure Biomarkers (e.g., 7-HCA)

As established, 7-hydroxycitronellylic acid (7-HCA) is the primary and most reliable urinary biomarker for assessing exposure to this compound. nih.govresearchgate.netresearchgate.net Its suitability stems from the fact that it is the major metabolite, found in significantly higher concentrations than other potential metabolites like 7-hydroxycitronellol (7-HCO). researchgate.netresearchgate.netnih.gov The quantification of 7-HCA in urine provides a direct measure of the internal dose of this compound. researchgate.net

The development of sensitive UPLC-MS/MS methods has enabled the precise quantification of 7-HCA in urine samples. nih.govresearchgate.net These methods are capable of detecting the low levels of 7-HCA that are characteristic of background exposure in the general population. nih.govresearchgate.net The use of a stable isotope-labeled internal standard for 7-HCA is a critical component of these quantitative methods, ensuring high accuracy and reproducibility. nih.govresearchgate.net

Assessment of Background Exposure in Human Populations

Human biomonitoring studies utilizing the validated UPLC-MS/MS methods for 7-HCA have provided valuable insights into the background exposure to this compound in the general population. researchgate.netumweltprobenbank.deresearchgate.net A pilot study involving 40 volunteers from the general population demonstrated the ubiquitous nature of this compound exposure, as 7-HCA was quantifiable in the urine of all participants. researchgate.net

A larger study analyzing 329 urine samples collected between 2000 and 2018 from young adults in the German Environmental Specimen Bank confirmed this widespread exposure, with 7-HCA being detected in all samples. umweltprobenbank.de The mean concentration of 7-HCA across all samples was 14.9 ng/mL, with a median of 8.1 ng/mL. umweltprobenbank.de Interestingly, this study also revealed a significant chronological decrease in 7-HCA levels over the monitored years, with the most substantial decline observed between 2000 and 2004. umweltprobenbank.de

The data also indicated a sex-specific difference in exposure, with females generally exhibiting higher urinary concentrations of 7-HCA than males. researchgate.netumweltprobenbank.deresearchgate.net Based on the urinary 7-HCA excretion levels, the daily intake of this compound can be estimated. researchgate.netumweltprobenbank.deresearchgate.net In one study, the median daily exposure for a group of 40 volunteers was estimated to be approximately 93 μg per day. nih.govresearchgate.net Another study reported that over all sampling years, the average daily intake was significantly higher in females compared to males. umweltprobenbank.deresearchgate.net

Analytical Chemistry Methodologies for Hydroxycitronellal Research

Chromatographic and Spectrometric Techniques

The analysis of hydroxycitronellal and its metabolites relies heavily on high-resolution separation and detection methods. These techniques provide the necessary specificity and sensitivity to identify and quantify the compound in diverse samples, from cosmetic products to biological fluids.

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

UPLC-MS/MS has emerged as a powerful tool for the analysis of this compound, particularly for biomonitoring its exposure. researchgate.netnih.gov This technique is especially suited for analyzing its metabolites in human urine. A developed UPLC-MS/MS method focuses on the determination of 7-hydroxycitronellylic acid (7-HCA), the primary metabolite of this compound. researchgate.netnih.govresearchgate.net This metabolite is found in significantly higher concentrations in urine than other potential metabolites like 7-hydroxycitronellol (7-HCO). nih.gov

The methodology involves separating the analyte using a UPLC system, which offers higher resolution and faster analysis times compared to traditional HPLC, followed by detection with a tandem mass spectrometer. publisso.de The mass spectrometer is typically operated in negative electrospray ionization (ESI−) mode. publisso.de This setup allows for highly selective and sensitive quantification, with a reported limit of quantification (LOQ) of 0.5 µg/L, which is sufficient for detecting background levels in the general population. publisso.de The use of a stable isotope-labeled internal standard, such as D6-7-hydroxycitronellylic acid, is crucial for accurate quantification by correcting for matrix effects and variations in instrument response. nih.govpublisso.de

A typical UPLC-MS/MS method for 7-HCA analysis utilizes a C8 or C18 reversed-phase column. publisso.denih.gov The mobile phase often consists of a gradient mixture of acetonitrile (B52724) and water, both containing a small percentage of formic acid to improve chromatographic peak shape and ionization efficiency. publisso.denih.gov

Table 1: UPLC-MS/MS Parameters for 7-HCA Analysis publisso.denih.gov

ParameterValue
UPLC System Acquity UPLC I-Class System or similar
Analytical Column C8 or C18, e.g., 2.1 × 150 mm, 1.7 µm
Mobile Phase A Acetonitrile + 0.1% Formic Acid
Mobile Phase B Water + 0.1% Formic Acid
Flow Rate 0.5 ml/min
Injection Volume 5 µl
Column Temperature 50 °C
Ionization Mode Negative Electrospray Ionization (ESI−)
Detection Tandem Mass Spectrometry (MS/MS)

Gas Chromatography-Mass Spectrometry (GC-MS) Approaches

Gas chromatography-mass spectrometry (GC-MS) is a widely used technique for the analysis of volatile and semi-volatile compounds like this compound in cosmetic and environmental samples. nih.govnih.govtandfonline.com This method is effective for identifying and quantifying fragrance allergens in complex matrices. researchgate.netnih.gov

In GC-MS analysis, a sample is injected into the gas chromatograph, where it is vaporized and separated based on its boiling point and interaction with the stationary phase of the capillary column. chrom-china.com A weak polar capillary column is often employed for the separation of fragrance compounds. nih.govchrom-china.com The separated compounds then enter the mass spectrometer, where they are ionized, typically by electron impact (EI), and fragmented. nih.govchrom-china.com The resulting mass spectrum provides a unique fingerprint for each compound, allowing for its identification. nih.gov For quantification, the instrument is often operated in selected ion monitoring (SIM) mode, which enhances sensitivity by monitoring only specific fragment ions of the target analyte. tandfonline.comnih.gov

The limit of detection for this compound using GC-MS can be around 15 mg/kg in cosmetic products. nih.govchrom-china.com To mitigate the risk of co-elution with other components in complex fragrance mixtures, which can lead to inaccurate quantification, strategies such as using two different GC columns or monitoring multiple quantification ions are employed. researchgate.netnih.govresearchgate.net

Table 2: Typical GC-MS Parameters for this compound Analysis tandfonline.comnih.gov

ParameterValue
GC System Agilent 7890 or similar
Column HP-5MS (30 m × 0.25 mm × 0.25 µm) or similar
Carrier Gas Helium at a constant flow of 1.0 mL/min
Injection Mode Pulsed Splitless
Oven Program Ramped temperature program (e.g., 60°C to 300°C)
Ionization Mode Electron Impact (EI) at 70 eV
MS Detector Quadrupole Mass Spectrometer
Acquisition Mode Selected Ion Monitoring (SIM)

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural elucidation of this compound and its derivatives. cmscollege.ac.in Both ¹H NMR (proton NMR) and ¹³C NMR (carbon-13 NMR) provide detailed information about the molecular structure. nih.govdntb.gov.ua

¹H NMR spectroscopy provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For a derivative like this compound dimethyl acetal (B89532), specific proton signals can be assigned, such as the hydroxyl group proton at approximately 3.58 ppm and the methine proton at 4.19 ppm. analis.com.my

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. google.com Each unique carbon atom in the structure gives a distinct signal, allowing for a complete carbon framework assignment. google.comspectrabase.com Advanced 2D NMR techniques like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be used to establish connectivity between protons and carbons, confirming the complete structural assignment. cmscollege.ac.in While NMR is primarily a qualitative tool for structure confirmation, quantitative NMR (qNMR) can also be used, though it may require validation by a chromatographic method like GC-MS in complex mixtures where signal overlaps can occur. researchgate.netresearchgate.net

Sample Preparation and Derivatization Strategies

Effective sample preparation is critical to remove interfering substances from the matrix and to concentrate the analyte before instrumental analysis. The choice of technique depends on the nature of the sample and the target analyte.

Enzymatic Hydrolysis of Conjugated Metabolites

When analyzing biological samples like urine for this compound metabolites, it's important to consider that these compounds are often excreted as conjugates, primarily glucuronides and sulfates. researchgate.netresearchgate.net To quantify the total amount of the metabolite, a deconjugation step is necessary. This is typically achieved through enzymatic hydrolysis. researchgate.netuni-muenchen.de

A mixture of β-glucuronidase and arylsulfatase is commonly used to cleave these conjugates, releasing the free metabolite (e.g., 7-HCA) for subsequent extraction and analysis. researchgate.netnih.govpublisso.de The hydrolysis is usually performed by incubating the urine sample with the enzyme mixture at a controlled pH and temperature before proceeding with the extraction. publisso.de

Liquid-Liquid Extraction (LLE) Techniques

Liquid-liquid extraction (LLE) is a widely used sample preparation technique for isolating this compound and its metabolites from various matrices, including cosmetics and biological fluids. researchgate.netnih.govjfda-online.com This method separates compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous phase and an organic solvent. mdpi.com

For the analysis of 7-HCA in urine following enzymatic hydrolysis, LLE with a solvent like dichloromethane (B109758) is employed. researchgate.netnih.govpublisso.de After extraction, the organic layer containing the analyte is separated, evaporated to dryness, and the residue is reconstituted in a solvent compatible with the UPLC-MS/MS mobile phase. publisso.de

In the context of cosmetic analysis, LLE is used to extract fragrance allergens from complex product matrices. nih.govjfda-online.com A common approach involves partitioning the sample between water and a moderately polar organic solvent like methyl tert-butyl ether. nih.govjfda-online.com This solvent system has shown excellent recovery rates for a range of fragrance allergens, including the relatively polar this compound. nih.gov

Quantitative Analysis and Validation Procedures

The accurate quantification of this compound in complex matrices, such as cosmetic products and biological samples, is essential for regulatory compliance and human exposure assessment. This is achieved through robust analytical methodologies, primarily based on chromatography coupled with mass spectrometry, which undergo rigorous validation to ensure the reliability of the results.

Internal Standard Applications (e.g., Stable Isotope-Labeled Compounds)

In the quantitative analysis of chemical compounds, an internal standard (IS) is a substance with properties similar to the analyte that is added in a constant amount to samples, calibration standards, and quality control samples. The use of an IS is crucial for correcting the loss of analyte during sample preparation and for compensating for variations in instrument response.

For the analysis of this compound and other fragrance allergens, the most accurate method is the stable isotope dilution assay (SIDA). alfa-chemistry.com This technique employs stable isotope-labeled (SIL) versions of the analyte as internal standards. alfa-chemistry.com SIL internal standards are considered the gold standard because their chemical and physical properties are nearly identical to those of the unlabeled analyte. alfa-chemistry.comnih.gov This similarity ensures that the SIL-IS and the analyte behave almost identically during extraction, derivatization, and chromatographic analysis, leading to highly accurate and precise quantification. nih.gov

A prime example is the use of a deuterated internal standard, D6-7-hydroxycitronellylic acid, for the determination of 7-hydroxycitronellylic acid, a major metabolite of this compound, in urine samples. publisso.de The development of an ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method for this metabolite utilized a stable isotope-labeled version of the analyte as the internal standard to ensure accuracy. researchgate.netnih.gov The principle involves replacing atoms like hydrogen with deuterium (B1214612) (²H or D) or carbon with ¹³C, creating a compound with a higher mass that can be distinguished by a mass spectrometer, but which has the same chemical behavior as the original molecule. acanthusresearch.com

While SIL internal standards are preferred, they are not always commercially available or can be expensive. nih.gov In such cases, structural analogues—compounds with a chemical structure similar but not identical to the analyte—may be used. nih.gov However, these require more extensive validation to ensure they adequately mimic the analyte's behavior. In some gas chromatography-mass spectrometry (GC-MS) methods for fragrance allergens, other compounds like 1,4-dibromobenzene (B42075) or tetradecane (B157292) have been used as internal standards. ocl-journal.orgshimadzu.com

Internal Standard TypeExample CompoundApplication ContextReference
Stable Isotope-Labeled D6-7-hydroxycitronellylic acidUPLC-MS/MS analysis of this compound metabolite in urine publisso.de
Stable Isotope-Labeled Stable isotope-labeled 7-HCAUPLC-MS/MS for biomonitoring of 7-HC researchgate.netnih.gov
Structural Analogue 1,4-dibromobenzeneGC-MS analysis of fragrance allergens in cosmetics shimadzu.com
Structural Analogue 4,4'-dibromobiphenylGC-MS analysis of fragrance allergens in cosmetics shimadzu.com
Structural Analogue TetradecaneGC-MS analysis of allergens in plant oils ocl-journal.org
Structural Analogue HexadecaneGC-MS analysis of allergens in plant oils ocl-journal.org

Method Validation According to Regulatory Guidelines

For an analytical method to be considered reliable and suitable for its intended purpose, it must undergo a thorough validation process. This is particularly critical when the results are used for regulatory purposes, such as checking compliance with the EU Cosmetics Regulation (EC) No 1223/2009, which restricts the concentration of this compound and other allergens in consumer products. belabservices.commeasurlabs.com Method validation is performed according to internationally recognized guidelines, such as those from the FDA. researchgate.netfda.gov

The validation process assesses several key performance parameters to demonstrate that the method is accurate, precise, and specific for the analyte in the matrix of interest. For the quantitative analysis of this compound, these parameters typically include:

Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte in the sample. A study analyzing 27 fragrance allergens, including this compound, by GC-MS demonstrated good linearity over a concentration range of 0.1–1 μg/mL, with a coefficient of determination (r²) higher than 0.995. nih.gov

Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably quantified with acceptable precision and accuracy. For this compound, an LOQ of 2 μg/g was determined in a validated GC-MS method for cosmetic matrices. nih.govjfda-online.com

Accuracy: The closeness of the measured value to the true value. It is often expressed as a percentage recovery. For this compound, intra-day and inter-day accuracies have been reported to be between 84.5% and 119%. nih.govjfda-online.com However, some methods have shown challenges; for instance, a method using size-exclusion chromatography with GC-MS reported a lower recovery rate for this compound of 66 ± 5%. nih.gov

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. It is usually expressed as the coefficient of variation (CV) or relative standard deviation (RSD). For this compound analysis, precision has been reported with a CV below 13.5%. nih.govjfda-online.com

Specificity: The ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.

The data below, from a study on fragrance allergens in cosmetics, illustrates typical validation parameters for a GC-MS method. nih.govjfda-online.com

Validation ParameterFinding for this compound AnalysisReference
Analytical Method Gas Chromatography-Mass Spectrometry (GC-MS) nih.govjfda-online.com
Linearity (r²) > 0.995 nih.gov
Limit of Quantification (LOQ) 2 µg/g nih.govjfda-online.com
Intra-day Accuracy (Recovery) 84.5% - 119% nih.govjfda-online.com
Inter-day Accuracy (Recovery) 85.1% - 116% nih.govjfda-online.com
Intra-day Precision (CV%) 0.4% - 12% nih.govjfda-online.com
Inter-day Precision (CV%) 2.9% - 13% nih.govjfda-online.com

Environmental Fate and Ecotoxicological Impact of Hydroxycitronellal

The environmental fate of a chemical compound pertains to its transformation and transport in various environmental compartments. Ecotoxicological impact refers to the adverse effects it can have on ecosystems. For Hydroxycitronellal, a key aspect of its environmental profile is its behavior in aquatic environments, primarily its biodegradability and potential toxicity to aquatic life.

Biodegradation Pathways and Rates in Aquatic Environments

Biodegradation is a crucial process that determines the persistence of organic compounds in the environment. For this compound, its susceptibility to microbial degradation is a key factor in its environmental risk assessment.

Ready biodegradability tests are designed to assess the potential for a chemical to undergo rapid and ultimate biodegradation in an aerobic aquatic environment. oecd.org The Carbon Dioxide (CO2) evolution test, such as the OECD 301B guideline, is a standard method used for this purpose. oecd.orgheraproject.com

In a CO2 evolution test, the test substance is exposed to microorganisms in a mineral medium, and the amount of CO2 produced from the ultimate aerobic biodegradation of the compound is measured over a 28-day period. oecd.orgoecd.org A substance is considered readily biodegradable if it reaches a pass level of 60% of its theoretical CO2 production (ThCO2) within a 10-day window during the 28-day test. oecd.orgheraproject.com

Studies have demonstrated that this compound is readily biodegradable. heraproject.comheraproject.com In a key study following the OECD 301B guideline, this compound, at a concentration of 10.0 mg/L, achieved 93.7% biodegradation after 28 days, significantly exceeding the 60% pass level. heraproject.com Another study using the OECD Guideline 301F also reported a biodegradation rate of over 80% within 28 days. ppsheth.comprodasynth.com This classification as readily biodegradable indicates that this compound is not expected to persist in the aquatic environment. heraproject.comppsheth.com

Environmental Persistence and Degradation Kinetics

Environmental persistence refers to the length of time a chemical remains in a particular environment before being broken down by chemical or biological processes. frontiersin.org Degradation kinetics describe the rate at which this breakdown occurs. acs.org

Aquatic Ecotoxicity Assessments

Aquatic ecotoxicity assessments are conducted to determine the potential harm a substance may cause to aquatic organisms. This involves exposing representative species from different trophic levels (e.g., algae, invertebrates, fish) to the chemical and observing the effects.

Toxicity to Algae (e.g., EC50 Determinations)

For this compound, the 72-hour EC50 for the algae species Scenedesmus subspicatus (also known as Desmodesmus subspicatus) has been reported as 123.32 mg/L. ppsheth.comprodasynth.comchemicalbook.in Another study reported a 96-hour EC50 of 68 mg/L for algae, indicating that it is harmful to this group of organisms. heraproject.comheraproject.com A 96-hour NOEC (No Observed Effect Concentration) for Pseudokirchneriella subcapitata was determined to be 1.07 mg/L. koch-chemie.com

Toxicity to Aquatic Invertebrates (e.g., Daphnids)

Aquatic invertebrates, such as daphnids (water fleas), are a critical link in the aquatic food web. Their sensitivity to chemicals makes them important indicator species in ecotoxicology. The acute toxicity to daphnids is often measured as the EC50 or LC50 (Median Lethal Concentration) over a 48-hour exposure period.

Studies on the toxicity of this compound to the aquatic invertebrate Daphnia magna have consistently shown a low level of toxicity. The 48-hour EC50 value is reported to be 410 mg/L. heraproject.comheraproject.comppsheth.comprodasynth.comchemicalbook.in This indicates that high concentrations of this compound are required to cause acute effects in this species.

Predicted No-Effect Concentrations (PNECs) for Aquatic Organisms

The Predicted No-Effect Concentration (PNEC) is an estimate of the concentration of a substance below which adverse effects in the ecosystem are not expected to occur. chemsafetypro.com It is a key value used in environmental risk assessment and is derived from the available ecotoxicity data by applying an assessment factor to the lowest reliable toxicity value. chemsafetypro.com

Based on the available ecotoxicity data for this compound, a PNEC for aquatic organisms has been calculated to be 7.8 µg/L. heraproject.comheraproject.com This value is derived using assessment factors applied to the acute toxicity data for the most sensitive species (algae) to extrapolate to a concentration that is considered safe for the entire aquatic community over long-term exposure. heraproject.comheraproject.comchemsafetypro.com

Ecotoxicological Data for this compound

SpeciesTest DurationEndpointValue (mg/L)Reference
Scenedesmus subspicatus (Algae)72 hoursEC50123.32 ppsheth.comprodasynth.comchemicalbook.in
Algae96 hoursEC5068 heraproject.comheraproject.com
Pseudokirchneriella subcapitata (Algae)96 hoursNOEC1.07 koch-chemie.com
Daphnia magna (Invertebrate)48 hoursEC50410 heraproject.comheraproject.comppsheth.comprodasynth.comchemicalbook.in
Leuciscus idus (Fish)96 hoursLC5031.6 ppsheth.comprodasynth.comchemicalbook.in

Terrestrial Ecotoxicity Assessments

PNECs for Terrestrial Organisms

The Predicted No-Effect Concentration (PNEC) is a critical value in environmental risk assessment, representing the concentration of a substance below which adverse effects on ecosystems are not expected to occur. For this compound, a PNEC for terrestrial organisms has been established at 9.6 µg/kg body weight (bw). heraproject.comheraproject.com This value was derived using assessment factors and Quantitative Structure-Activity Relationships (QSARs) in the absence of direct experimental data. heraproject.com It is important to note that for secondary poisoning through the oral route, a PNEC has not been derived, as significant accumulation in organisms is not anticipated. ppsheth.combasf.com

Impact on Soil Macroorganisms and Microorganisms

The health of soil ecosystems relies on the viability of a diverse range of macro- and microorganisms, which are essential for processes like litter decomposition and nutrient cycling. fao.org Contaminants in the soil can negatively affect these organisms by reducing their growth, reproduction, and lifespan. fao.org

Currently, specific data on the toxicity of this compound to terrestrial plants and soil macroorganisms, such as arthropods, is limited. ppsheth.combasf.comeuropa.eu However, studies on soil microorganisms have been conducted. According to OECD Guideline 216, which assesses nitrogen transformation, and OECD Guideline 217, which evaluates carbon transformation, the impact of this compound on soil microorganisms has been evaluated. noack-lab.com One study indicated an EC20 (the concentration causing a 20% effect) of greater than 1000 mg/L after 0.5 hours for bacteria in activated sludge, suggesting a low short-term impact on these microorganisms at high concentrations. prodasynth.com In silico toxicological analyses have also suggested a theoretical low oral toxicity for this compound and an absence of mutagenic or tumorigenic effects. researchgate.netimpactfactor.org

It is understood that soil organism sensitivity can vary significantly depending on the species and the specific contaminant. fao.org For instance, some organisms may be more susceptible to certain types of chemicals than others. fao.org

Environmental Risk Characterization and Assessment

Methodologies for Assessing Environmental Impact (e.g., USEtox, Critical Dilution Volume)

Environmental risk assessment of chemicals like this compound employs various methodologies to characterize potential impacts. Two prominent methods are the USEtox model and the Critical Dilution Volume (CDV) approach. researchgate.net

USEtox is a scientific consensus model that provides characterization factors for human and freshwater ecotoxicological impacts of chemical emissions. usetox.orglifecycleinitiative.orgusetox.org It is utilized in life cycle assessments to compare the potential toxicity of different chemicals. usetox.org The model considers environmental fate, exposure, and effect parameters to calculate these factors. usetox.orgusetox.org

The Critical Dilution Volume (CDV) method calculates the theoretical volume of water required to dilute a substance to a concentration where it is no longer considered harmful to aquatic organisms. nordic-swan-ecolabel.org This method takes into account the substance's toxicity and biodegradability. nordic-swan-ecolabel.orgwindows.net

A comparative study of these two methods for assessing laundry products revealed that they can produce different rankings for product formats, which is attributed to their different conceptual approaches. researchgate.net While the CDV method is noted for its inclusion of most laundry ingredients, its lack of comprehensive environmental fate modeling is a limitation. researchgate.net Conversely, the USEtox model provides a more detailed fate analysis but may not have characterization factors for all ingredients in a formulation. researchgate.net

Modeling Environmental Concentrations and Exposure Scenarios

To assess the environmental risk of this compound, its predicted environmental concentrations (PECs) are calculated and compared to the PNECs. heraproject.com The "HERA detergent scenario" and the EUSES (European Union System for the Evaluation of Substances) regional methodology are used to model these concentrations. heraproject.comheraproject.com

Based on these models, the highest regional environmental concentrations of this compound have been estimated. heraproject.comheraproject.com

Table 1: Predicted Environmental Concentrations (PECs) of this compound

Environmental Compartment Predicted Concentration
Surface Water 8 x 10⁻⁶ mg/L
Sediment 1.6 x 10⁻⁵ mg/kg
Air 1.4 x 10⁻¹⁰ mg/m³

Source: HERA Risk Assessment of this compound. heraproject.com

The risk characterization ratio (PEC/PNEC) is then calculated to determine the level of concern. For this compound, these ratios have been found to be well below 1 for all environmental compartments, indicating a low risk at current usage levels. heraproject.comheraproject.com The low risk is attributed to the relatively low volume of use, high water solubility, and low octanol/water partition coefficient of the substance. heraproject.com

Table 2: Risk Characterization Ratios (PEC/PNEC) for this compound

Environmental Compartment PEC/PNEC Ratio (Regional)
Aquatic Organisms 1 x 10⁻³
Terrestrial Organisms 1.2 x 10⁻⁶

Source: HERA Risk Assessment of this compound. heraproject.comheraproject.com

Cumulative Environmental Effects of Chemical Mixtures

This compound is often used in fragrance mixtures for a wide range of consumer products. heraproject.comnih.govenvironmentaldefence.caewg.org Therefore, it is important to consider the cumulative environmental effects of these chemical mixtures. environmentaldefence.ca The assessment of such mixtures is complex, as the combined effect of multiple substances can differ from their individual effects.

Fragrance formulations can contain numerous ingredients, and their combined environmental impact is a subject of ongoing research and assessment. environmentaldefence.caewg.org Methodologies for assessing the risk of chemical mixtures are continuously being developed to better understand and manage their potential environmental consequences. nih.gov

Regulatory Science and Risk Management of Hydroxycitronellal

Regulatory Status and Classification in Major Jurisdictions

The regulation of Hydroxycitronellal is not globally harmonized, with different legal and advisory bodies establishing their own standards and classifications based on scientific evidence.

United States Food and Drug Administration (FDA) Designations

In the United States, the Food and Drug Administration (FDA) has a dual perspective on this compound. It has approved its use as a flavoring agent for direct addition to food, as listed in the Code of Federal Regulations (CFR) Title 21. cosmeticsinfo.orgnih.govfda.gov The Flavor and Extract Manufacturers Association (FEMA) Expert Panel has also determined it to be Generally Recognized as Safe (GRAS) for use as a flavoring substance. cosmeticsinfo.org

However, when used in cosmetics, the FDA's regulatory approach is different. While the FDA does not pre-approve cosmetic ingredients other than color additives, it does require that cosmetics be safe for their intended use. For fragrance ingredients like this compound, the FDA often defers to the safety assessments conducted by the Research Institute for Fragrance Materials (RIFM) and the standards set by the International Fragrance Association (IFRA). cosmeticsinfo.org this compound is also recognized by the FDA as a standardized chemical allergen and is approved for use in allergenic epicutaneous patch tests to aid in the diagnosis of allergic contact dermatitis. nih.govdrugbank.com

International Fragrance Association (IFRA) Standards

The International Fragrance Association (IFRA) sets self-regulatory standards for the use of fragrance materials, which are based on the risk assessments performed by the RIFM Expert Panel. cosmeticsinfo.orgperfumersupplyhouse.com These standards are globally recognized and adhered to by the majority of fragrance manufacturers.

For this compound, IFRA has established a standard that restricts its use in fragrance compositions due to its potential for dermal sensitization and systemic toxicity. cosmeticsinfo.orgnih.govscentree.co The IFRA Standards specify maximum permissible concentration levels for this compound in various categories of consumer products. These categories are based on the type of product, its application, and the potential for skin contact. For instance, the permitted amount in a finished perfume product under the 51st amendment is 2.1%. fraterworks.com These restrictions are derived from a quantitative risk assessment (QRA) approach to ensure that the use of this compound in fragranced products does not pose an unacceptable risk of inducing skin sensitization. ifrafragrance.org

Quantitative Risk Assessment Frameworks

To manage the risk of allergic contact dermatitis from fragrance ingredients like this compound, a scientifically rigorous approach known as Quantitative Risk Assessment (QRA) is employed. This framework moves beyond simple hazard identification to quantify the risk in the context of real-world exposure scenarios.

Application of Risk Assessment Paradigms to Allergic Contact Dermatitis

The application of the QRA paradigm to allergic contact dermatitis is a significant advancement in consumer safety. nih.gov This approach, adapted from the well-established National Academy of Sciences (NAS) risk assessment model, involves several key steps: hazard identification, dose-response assessment, exposure assessment, and risk characterization. nih.govresearchgate.net

For skin sensitizers, the "hazard" is the potential to induce an allergic skin reaction. The dose-response assessment aims to determine the amount of the substance required to elicit this response. mdpi.com This is followed by an exposure assessment, which estimates the amount of the substance a consumer might be exposed to from various products. Finally, risk characterization integrates this information to determine the likelihood of an adverse reaction under specific conditions of use. nih.gov This allows for the establishment of safe use levels in different product types. nih.govnih.gov

Determination of No Expected Sensitization Levels (NESL)

A key component of the QRA for skin sensitizers is the determination of a No Expected Sensitization Induction Level (NESIL) or a No Expected Sensitization Level (NESL). ifrafragrance.orgheraproject.comheraproject.com This represents the highest exposure level of a substance per unit area of skin at which there is no expected risk of inducing skin sensitization in a previously unsensitized individual. ifrafragrance.orgmdpi.com

The NESL for this compound has been established through a "weight of evidence" approach, which considers data from a wide range of sources, including animal studies (like the local lymph node assay), human predictive tests (such as the Human Repeat Insult Patch Test), and computational models. ifrafragrance.orgheraproject.comheraproject.com Based on a comprehensive review of such data, the RIFM Expert Panel established a NESIL for this compound of 5000 μg/cm². ifrafragrance.org Another assessment determined a NESL of 2.95 mg/cm² (or 2950 µg/cm²). heraproject.comheraproject.comregulations.gov These NESL values are then used within the QRA framework, incorporating various safety or uncertainty factors, to derive acceptable exposure levels (AELs) for different product categories, ensuring consumer safety. ifrafragrance.orgmdpi.com

Interactive Data Table: Regulatory and Safety Thresholds for this compound

Jurisdiction/BodyRegulation/StandardKey Provisions for this compound
European Union Cosmetics Regulation (EC) No 1223/2009- Mandatory labeling if >0.001% (leave-on) or >0.01% (rinse-off)- Maximum concentration of 1.0% in cosmetics (except oral)- Proposed classification as Skin Sens. 1B and Repr. 1B
United States FDA 21 CFR 172.515- Approved as a food flavoring agent (GRAS)
United States FDA General Cosmetics Policy- Defers to IFRA/RIFM for fragrance safety- Approved for use in diagnostic patch testing
IFRA IFRA Standards- Restricted use due to dermal sensitization and systemic toxicity- Sets maximum concentration limits by product category (e.g., 2.1% in fine fragrance - 51st Amdt.)
RIFM/HERA Quantitative Risk Assessment- Established No Expected Sensitization Level (NESL/NESIL) of 2950-5000 µg/cm²

Biomonitoring Data in Regulatory Context

Role of Urinary Biomarkers in Exposure Assessment

Human biomonitoring (HBM) plays a crucial role in assessing population-level exposure to chemicals like this compound. researchgate.netnih.gov For this fragrance ingredient, urinary biomarkers are the primary tool for quantifying internal exposure. researchgate.netresearchgate.net Research has identified 7-hydroxycitronellylic acid (7-HCA) as the major and most suitable urinary metabolite for biomonitoring. researchgate.netresearchgate.netumweltprobenbank.de Another metabolite, 7-hydroxycitronellol (7-HCO), was identified but found in much lower quantities, making it less reliable for assessing exposure in the general population. researchgate.net

The development of a robust UPLC-MS/MS (ultra-high pressure liquid chromatography combined with tandem mass spectrometry) method has enabled the sensitive and reliable quantification of 7-HCA in urine samples. researchgate.netresearchgate.net This analytical method is crucial for large-scale biomonitoring studies. researchgate.net

Human studies have been conducted to understand the metabolism and excretion kinetics of this compound. After oral administration, peak excretion of 7-HCA occurs between 3 and 5 hours. researchgate.net Following dermal application, the peak is delayed to about 10 hours, and the resulting concentrations of 7-HCA are significantly lower due to limited skin absorption. researchgate.net These kinetic data are vital for interpreting biomonitoring results and for converting urinary metabolite concentrations into estimates of daily intake. researchgate.net The German Human Biomonitoring Commission has established an HBM-I value of 9 mg/l for the metabolite 7-hydroxycitronellylic acid in urine for the general population, which helps in the regulatory context. umweltbundesamt.de

Trends in Population Exposure Levels

Biomonitoring studies using archived human samples have provided valuable insights into population exposure trends over time. A significant study analyzed 24-hour urine samples from young adults (20-29 years old) collected between 2000 and 2018 from the German Environmental Specimen Bank. nih.govresearchgate.net

The results of this study demonstrated a widespread exposure to this compound, with its metabolite 7-HCA being quantifiable in all 329 samples analyzed. nih.govresearchgate.net A key finding was a significant chronological decrease in 7-HCA levels over the monitored years. nih.govresearchgate.net The most substantial decline in exposure was observed between 2000 and 2004. nih.govresearchgate.net

The study also revealed differences in exposure based on gender. On average, females had higher urinary levels of 7-HCA compared to males, which is likely attributable to a greater use of cosmetic and personal care products. nih.govresearchgate.net By using the urinary 7-HCA excretion data, the daily intake of this compound was estimated. Over all the sampling years, the average daily intake in females was significantly higher than in males. nih.govresearchgate.net Despite the widespread exposure, the estimated mean daily intakes were less than 0.1% of the derived no-effect level (DNEL) defined by the European Chemicals Agency (ECHA), assuming dermal exposure is the primary route. nih.govresearchgate.net

Year Mean 7-HCA Excretion (μ g/24h ) Median 7-HCA Excretion (μ g/24h )
2000 34.3720.97
2004 23.3112.49

Data from a study of young adults in Germany. nih.govresearchgate.net

Advancements in Regulatory Science Methodologies

Development of Alternative Testing Methods (e.g., Animal-Free Approaches)

In response to regulatory mandates and ethical considerations, particularly in the European Union, there has been a significant shift away from traditional animal-based testing for cosmetic ingredients. nih.govresearchgate.net The cosmetics and fragrance industries have been at the forefront of developing and implementing New Approach Methodologies (NAMs), also known as alternative testing methods. sicherheitsbewerter.infodigitellinc.com

For assessing skin sensitization, a critical endpoint for fragrance ingredients like this compound, a variety of in vitro and in chemico assays are now employed. nih.govdigitellinc.com These methods, such as the Direct Peptide Reactivity Assay (DPRA) and cell-based assays like LuSens, are guided by OECD Test Guidelines. nih.govdigitellinc.com The goal of these non-animal methods is to predict the sensitization potential of a substance. digitellinc.com

A significant challenge that remains is the quantitative determination of a substance's sensitization potency, which is necessary for conducting a robust Quantitative Risk Assessment (QRA). digitellinc.com Promising animal-free approaches for potency assessment include Bayesian models and the GARDskin Dose-Response assay. digitellinc.com These methods aim to derive a No Expected Sensitization Induction Level (NESIL), a key input for risk assessment, without using animal or human data. digitellinc.com For endpoints like phototoxicity, a tiered testing approach is used, starting with an in vitro assay (3T3-Neutral Red Uptake Phototoxicity Test) followed by a reconstructed human epidermis (RhE) phototoxicity assay if needed. nih.govresearchgate.net The Research Institute for Fragrance Materials (RIFM) has been actively involved in developing and validating these alternative methods to ensure the safety of fragrance ingredients. sicherheitsbewerter.inforifm.org

Application of In Silico and Artificial Intelligence Tools in Safety Evaluation

In silico toxicology, which involves the use of computational models, has become a fundamental component of modern safety assessment for cosmetic ingredients. researchgate.netljmu.ac.uk These tools are used for both exposure assessment and hazard identification, forming the cornerstones of risk assessment in the absence of traditional animal testing data. ljmu.ac.uk

For hazard identification, in silico approaches include read-across, where data from a well-studied chemical is used to predict the properties of a structurally similar substance. ljmu.ac.ukresearchgate.net The RIFM has integrated read-across into its safety evaluation process for fragrance ingredients. ljmu.ac.uk Quantitative Structure-Activity Relationship (QSAR) models are another key in silico tool, used to predict toxicological endpoints based on a chemical's structure. sci-hub.se

The Threshold of Toxicological Concern (TTC) is a risk assessment principle that provides a conservative exposure level below which there is a very low probability of an adverse health effect. researchgate.netresearchgate.net This approach is a valuable tool for evaluating the safety of low-exposure ingredients without chemical-specific toxicology data. rifm.orgresearchgate.netresearchgate.net

More recently, artificial intelligence (AI) and machine learning are being explored to enhance the predictive power of in silico models. researchgate.netmdpi.com For instance, AI models have been developed to predict the skin sensitizing potential of cosmetic ingredients with an accuracy comparable to historical animal tests and in vitro methods. mdpi.com These advanced computational tools offer the potential for rapid, resource-efficient, and ethically sound safety evaluations of a vast number of chemicals. mdpi.com

Q & A

Q. What are the key physicochemical properties of hydroxycitronellal that influence experimental design in stability and delivery studies?

this compound’s volatility, water insolubility, and susceptibility to oxidation/polymerization necessitate encapsulation or stabilization strategies. Experimental designs should prioritize techniques like β-cyclodextrin encapsulation to mitigate these issues, as demonstrated by FTIR analysis showing disappearance of the aldehyde C=O peak (1724 cm⁻¹) upon complex formation . Thermal gravimetric analysis (TGA) is critical for assessing stability, with free this compound vaporizing at 180°C versus 286.6°C in its β-cyclodextrin complex .

Q. What methodologies are used to assess this compound’s sensitization potential in preclinical studies?

The Research Institute for Fragrance Materials (RIFM) employs human repeat insult patch tests (HRIPT) to quantify sensitization thresholds. For this compound, the No Expected Sensitization Induction Level (NESIL) is established at 5000 μg/cm², derived from dose-response analyses across multiple studies . Conflicting data (e.g., sensitization at 2.5% vs. 12% concentrations) require rigorous statistical reconciliation using standardized protocols like Cochrane heterogeneity measures (e.g., I² statistic) .

Advanced Research Questions

Q. How can researchers resolve contradictions between in vitro and in vivo sensitization data for this compound?

Discrepancies arise from differences in exposure matrices (e.g., ethanol vs. emulsion carriers) and immune response variability. A meta-analysis approach, incorporating heterogeneity metrics (H, I²), is recommended to quantify variability across studies . For example, RIFM’s HRIPT data (1990–2006) show variable induction rates (8/11 at 12% vs. reactions at 2.5%), necessitating subgroup analyses by vehicle type and exposure duration .

Q. What advanced characterization techniques validate the formation of this compound-β-cyclodextrin inclusion complexes?

Molecular dynamics simulations and binding energy calculations (-151.2 kJ/mol for staggered parallel orientation) are critical for confirming encapsulation . FTIR and differential scanning calorimetry (DSC) provide empirical validation: the absence of the C=O peak (1724 cm⁻¹) and new CH₃ stretching peaks (2978 cm⁻¹, 2905 cm⁻¹) confirm successful inclusion . Scanning electron microscopy (SEM) further characterizes particle morphology (2–10 μm irregular shapes) .

Q. How do regulatory frameworks address this compound’s classification in natural complex substances (NCSs)?

The IFRA Standards require analytical quantification of restricted substances in NCSs (e.g., Aurantiol containing 56.4% this compound). Compliance involves gas chromatography-mass spectrometry (GC-MS) to verify concentrations below Annex I thresholds, with substitution permitted if alternative analytical data exist .

Q. What experimental designs improve reproducibility in this compound encapsulation studies?

Adhere to Beilstein Journal guidelines: report detailed synthesis protocols (e.g., kneading method for β-cyclodextrin complexes) and raw data in supplementary materials. For reproducibility, specify parameters like molar ratios (this compound:β-cyclodextrin = 1:1), solvent purity, and agitation speed .

Methodological Guidance

  • Systematic Reviews : Use PubMed, Web of Science, and Cochrane Library for comprehensive retrieval, avoiding Google Scholar due to low reproducibility in evidence synthesis .
  • Data Analysis : Apply I² >50% as a threshold for significant heterogeneity in meta-analyses; use random-effects models to account for between-study variance .
  • Ethical Compliance : For human studies, document participant selection criteria (e.g., exclusion of immunocompromised individuals) and obtain institutional review board (IRB) approval, per NIH guidelines .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.